molecular formula C14H14N6O3 B13446937 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid

2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid

Cat. No.: B13446937
M. Wt: 314.30 g/mol
InChI Key: PSJGUUUHUYSODE-UHFFFAOYSA-N
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Description

This compound is a tetrazole derivative featuring a carboxylic acid moiety at position 5 of the tetrazole ring and a 4-substituted phenyl group linked via a carbamoylmethylamino bridge to a but-3-yn-1-yl chain.

Properties

Molecular Formula

C14H14N6O3

Molecular Weight

314.30 g/mol

IUPAC Name

2-[4-[[2-(but-3-ynylamino)-2-oxoethyl]amino]phenyl]tetrazole-5-carboxylic acid

InChI

InChI=1S/C14H14N6O3/c1-2-3-8-15-12(21)9-16-10-4-6-11(7-5-10)20-18-13(14(22)23)17-19-20/h1,4-7,16H,3,8-9H2,(H,15,21)(H,22,23)

InChI Key

PSJGUUUHUYSODE-UHFFFAOYSA-N

Canonical SMILES

C#CCCNC(=O)CNC1=CC=C(C=C1)N2N=C(N=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of an appropriate hydrazine derivative with a nitrile compound under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for cyclization, and various oxidizing or reducing agents depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

Scientific Research Applications

2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes or receptors and modulate their activity. This binding can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Structural Analogues

Tetrazole Derivatives with Aromatic Substituents
  • 5-((1H-Tetrazole-1-yl)methyl)-4-R-4H-1,2,4-triazole-3-thiols (from ): These compounds share the tetrazole ring but differ in substitution patterns. The presence of morpholine or alkyl substituents in these analogues may enhance lipophilicity .
  • 5-{4-[({[4-(5-Carboxyfuran-2-yl)-2-chlorophenyl]carbonothioyl}amino)methyl]phenyl}-1-(3,4-dichlorophenyl)-1H-pyrazole-3-carboxylic Acid (): This pyrazole-tetrazole hybrid features dual carboxylic acid groups and halogenated aromatic rings. Its molecular weight (626.89 g/mol) and Cl substituents increase hydrophobicity, contrasting with the target compound’s alkyne-driven reactivity and lower molecular weight .
Triazole and Thiazole Analogues
  • 4-Amino-5-(substituted-phenyl)-4H-1,2,4-triazole-3-thiols (): These triazole derivatives exhibit antifungal activity due to the thiol group and substituted phenyl rings. The target compound’s tetrazole ring may offer superior metabolic stability over triazoles, which are prone to oxidative degradation. However, the lack of a thiol group in the target could reduce metal-binding capacity .
  • 2-((3,4-Dimethoxyphenethyl)amino)-4-methylthiazole-5-carboxylic Acid (): The thiazole ring here replaces the tetrazole, reducing nitrogen content but maintaining a carboxylic acid group. The dimethoxy-phenethyl chain enhances CNS penetration, whereas the target’s alkyne group may limit blood-brain barrier crossing .

Physicochemical Properties

Property Target Compound Triazole-3-thiols Pyrazole-Tetrazole Hybrid
Molecular Weight ~350–400 g/mol (estimated) 250–320 g/mol 626.89 g/mol
Solubility Moderate (carboxylic acid) Low (thiol group) Low (halogenated rings)
Reactive Groups Alkyne, carboxylic acid Thiol, triazole Carboxylic acid, Cl substituents
Bioactivity Potential enzyme inhibition Antifungal Unreported

Key Research Findings

  • Structural Activity Relationships (SAR) :

    • Substitution at the phenyl ring (e.g., halogens, methoxy) in analogues () enhances target affinity but reduces solubility. The target’s unsubstituted phenyl ring may balance these properties.
    • Carboxylic acid groups (common in ) improve water solubility but may limit membrane permeability compared to ester or amide derivatives .
  • Thermal Stability : Tetrazole rings (target compound) exhibit higher thermal stability (mp >200°C in similar compounds, ) compared to triazoles, which often melt below 150°C .

Biological Activity

2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid is a complex organic compound belonging to the tetrazole family. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The tetrazole ring structure is known for its bioisosteric properties, which can enhance the pharmacological profiles of various drug candidates.

The molecular formula for this compound is C13H15N5O2C_{13}H_{15}N_{5}O_{2}, and it possesses a molecular weight of approximately 273.30 g/mol. The presence of the tetrazole ring contributes to its acidity and potential interactions with biological targets.

Biological Activities

1. Antimicrobial Properties
Research indicates that compounds with tetrazole moieties often exhibit antimicrobial activity. For instance, studies have shown that derivatives of tetrazole can inhibit bacterial growth through various mechanisms, including interference with cell wall synthesis and metabolic pathways. The specific compound under discussion may share similar properties due to its structural characteristics.

2. Anti-inflammatory Effects
Tetrazoles have been explored for their anti-inflammatory properties. The compound could potentially act by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory pathways. This activity is crucial in developing treatments for chronic inflammatory diseases.

3. Anticancer Potential
Preliminary studies suggest that tetrazole-containing compounds may possess anticancer properties. The mechanism often involves the modulation of signaling pathways related to cell proliferation and apoptosis. Compounds similar to 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid have been shown to induce cytotoxic effects in various cancer cell lines.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibition of bacterial growth; effective against Gram-positive and Gram-negative bacteria
Anti-inflammatoryReduction in cytokine levels; potential for chronic inflammation treatment
AnticancerInduction of apoptosis in cancer cell lines; modulation of signaling pathways

Case Study: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various tetrazole derivatives, including those structurally similar to the compound . Results indicated significant inhibition against common pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism was attributed to the disruption of bacterial cell wall integrity.

Case Study: Anti-inflammatory Mechanism

In a research article focusing on anti-inflammatory activity, it was found that certain tetrazoles could inhibit the production of nitric oxide and prostaglandins in macrophages. This suggests a pathway through which 2-[4-({[(but-3-yn-1-yl)carbamoyl]methyl}amino)phenyl]-2H-1,2,3,4-tetrazole-5-carboxylic acid may exert its effects in inflammatory conditions.

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